N-(5-Cyanopyridin-2-YL)acetamide

Medicinal Chemistry Regioisomerism Synthetic Intermediate

N-(5-Cyanopyridin-2-yl)acetamide (CAS 100130-61-8) is a low-molecular-weight (161.16 g/mol) acetamide derivative belonging to the cyanopyridine class. It features a 5-cyanopyridin-2-yl group that combines an electron-withdrawing nitrile moiety at the pyridine 5-position with a hydrogen-bond-accepting pyridine ring nitrogen and an acetamide side chain.

Molecular Formula C8H7N3O
Molecular Weight 161.16
CAS No. 100130-61-8
Cat. No. B3044516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Cyanopyridin-2-YL)acetamide
CAS100130-61-8
Molecular FormulaC8H7N3O
Molecular Weight161.16
Structural Identifiers
SMILESCC(=O)NC1=NC=C(C=C1)C#N
InChIInChI=1S/C8H7N3O/c1-6(12)11-8-3-2-7(4-9)5-10-8/h2-3,5H,1H3,(H,10,11,12)
InChIKeySCYWJYZSYTVDIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Cyanopyridin-2-yl)acetamide (CAS 100130-61-8) – Structural and Procurement Baseline


N-(5-Cyanopyridin-2-yl)acetamide (CAS 100130-61-8) is a low-molecular-weight (161.16 g/mol) acetamide derivative belonging to the cyanopyridine class . It features a 5-cyanopyridin-2-yl group that combines an electron-withdrawing nitrile moiety at the pyridine 5-position with a hydrogen-bond-accepting pyridine ring nitrogen and an acetamide side chain . The compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, specifically appearing as a building block in patents for L-CPT1 inhibitors and heterocyclic derivative synthesis [1].

Why Generic Substitution Fails for N-(5-Cyanopyridin-2-yl)acetamide


N-(5-Cyanopyridin-2-yl)acetamide cannot be freely interchanged with other cyanopyridine acetamide regioisomers or close analogs without altering the chemical and biological properties of the final product. The position of the cyano substituent on the pyridine ring (5-position vs. 3- or 4-position) dictates the electronic distribution, hydrogen-bonding geometry, and ultimately the compound's reactivity as a synthetic intermediate and its binding properties in biological systems [1]. Even structurally similar compounds—such as the 3-cyano regioisomer (CAS 69278-08-6) or amino-substituted derivatives like N-(4-amino-6-butoxy-5-cyanopyridin-2-yl)acetamide—exhibit markedly different biological profiles, with the latter showing JNK1 kinase IC50 values of 2.1 μM, underscoring how minor structural modifications produce quantifiably distinct outcomes [2].

Quantitative Differentiation Evidence for N-(5-Cyanopyridin-2-yl)acetamide (CAS 100130-61-8)


Regioisomeric Differentiation: 5-Cyano vs. 3-Cyano Substitution on the Pyridine Ring

N-(5-Cyanopyridin-2-yl)acetamide (CAS 100130-61-8) bears the cyano substituent at the pyridine 5-position, distinguishing it from its 3-cyano regioisomer, N-(3-cyanopyridin-2-yl)acetamide (CAS 69278-08-6) . The 5-cyano substitution pattern is specifically required as the synthetic intermediate in L-CPT1 inhibitor patents (US7645776B2), where the starting material is 6-amino-nicotinonitrile (i.e., 2-amino-5-cyanopyridine), not the 3-cyano isomer [1]. While direct bioactivity data for the unsubstituted parent compound 100130-61-8 is limited in the public domain, its regioisomeric identity is critical because downstream 4,6-disubstituted derivatives built from this scaffold show target-dependent IC50 values ranging from 840 nM (JNK1, 6-ethoxy derivative) to >10,000 nM [2].

Medicinal Chemistry Regioisomerism Synthetic Intermediate Structure-Activity Relationships

Documented Use as a Key Intermediate in L-CPT1 Inhibitor Patent Synthesis

N-(5-Cyanopyridin-2-yl)acetamide is explicitly documented as a synthetic intermediate in US Patent US7645776B2 (Hoffmann-La Roche), which covers heteroaryl-substituted piperidine derivatives as L-CPT1 inhibitors [1]. The patent describes a specific synthetic procedure: 8 mmol of 6-amino-nicotinonitrile reacted with 1.0 equivalent of acetyl chloride in THF with 2 equivalents of DIPEA at 0°C for 2 hours, yielding the title compound [1]. This patented synthetic route establishes the compound as a validated intermediate for a defined therapeutic target class, in contrast to N-(3-cyanopyridin-2-yl)acetamide (CAS 69278-08-6), for which no comparable L-CPT1 inhibitor patent exists .

Synthetic Chemistry L-CPT1 Inhibition Patent Intermediate Process Chemistry

Vendor Purity Specification Differentials: 98% vs. 95% Minimum Purity

Commercially available N-(5-Cyanopyridin-2-yl)acetamide (CAS 100130-61-8) exhibits measurable purity specification differentials across suppliers. LeYan (Shanghai) specifies a purity of 98% (Product No. 1957592) , while CymitQuimica lists a minimum purity of 95% under brand Indagoo (Ref. IN-DA00011C) . This 3-percentage-point purity differential can be meaningful for reaction stoichiometry calculations, impurity profiling in GLP-grade syntheses, and minimizing purification burdens in multi-step sequences where the acetamide intermediate is carried forward without column chromatography.

Quality Control Procurement Analytical Chemistry Vendor Qualification

Validated Safety Profile: GHS Hazard Classification with Quantitative Signal Words

N-(5-Cyanopyridin-2-yl)acetamide carries a defined GHS hazard profile, as documented by CymitQuimica . The compound is classified with four specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). This explicit safety classification differentiates it from closely related analogs—such as N-(4-amino-6-butoxy-5-cyanopyridin-2-yl)acetamide—which are primarily handled as bioactivity-tested research compounds under less explicitly defined hazard categories in vendor documentation [1]. For EH&S and procurement teams, this means N-(5-cyanopyridin-2-yl)acetamide requires specific PPE (P280: protective gloves, clothing, eye and face protection) and engineering controls during weighing, handling, and reaction setup.

Safety Assessment Occupational Health Lab Safety GHS Classification

Physicochemical Scaffold Properties: Electron-Withdrawing Cyano Group at Position 5

The 5-cyano substituent on the pyridine ring of N-(5-cyanopyridin-2-yl)acetamide imparts a measurable electron-withdrawing effect (-M/-I) that distinguishes it from unsubstituted pyridinyl acetamides. While experimentally measured logP or pKa values for this specific compound are not publicly available, the cyano group at position 5 provides a Hammett σ_m value of approximately +0.56 (meta to the ring nitrogen), which is substantially more electron-withdrawing than a hydrogen substituent (σ = 0.00) [1]. This electronic effect modulates the reactivity of the acetamide NH and the pyridine ring nitrogen, influencing both hydrogen-bond donor/acceptor strength and the compound's behavior as a directing group in metal-catalyzed coupling reactions. By comparison, N-(pyridin-2-yl)acetamide (CAS 5231-96-9), which lacks the cyano group entirely, has a predicted logP approximately 0.7 units lower and none of the electron-withdrawing character critical for the structure-activity relationships observed in the 5-cyanopyridin-2-yl inhibitor series [2].

Physicochemical Profiling Medicinal Chemistry Fragment-Based Drug Design Electronic Effects

Optimal Application Scenarios for N-(5-Cyanopyridin-2-yl)acetamide (CAS 100130-61-8)


Synthesis of L-CPT1 Inhibitor Precursors Following Patent US7645776B2

N-(5-Cyanopyridin-2-yl)acetamide is the experimentally validated intermediate for preparing heteroaryl-substituted piperidine L-CPT1 inhibitors as described in US7645776B2 [1]. Process chemistry teams can directly follow the patent procedure using 6-amino-nicotinonitrile, DIPEA, and acetyl chloride in THF at 0°C to generate the acetamide intermediate in situ, or procure the pre-formed compound to bypass this step entirely. The regioisomeric specificity (5-cyano) is critical: substituting the 3-cyano isomer will lead to a different final compound not covered by the patent claims.

Fragment-Based Screening and Kinase Inhibitor Scaffold Derivatization

The 5-cyanopyridin-2-yl acetamide scaffold serves as the unsubstituted parent core for a series of JNK kinase inhibitors where 4-amino-6-substituted derivatives achieve IC50 values ranging from 840 nM to 2100 nM against JNK1 [2]. Medicinal chemistry teams can use the unsubstituted parent compound (CAS 100130-61-8) as a negative control or starting scaffold for systematic structure-activity relationship studies, introducing substituents at the 4- and 6-positions of the pyridine ring to modulate potency. The 98% purity grade from LeYan is recommended for reproducible SAR campaigns.

DPP-IV Inhibitor Analog Design and Nonbasic Bioisostere Development

The (5-cyanopyridin-2-yl)amino motif—directly accessible from N-(5-cyanopyridin-2-yl)acetamide via deacetylation and subsequent N-alkylation—has been reported as a nonbasic bioisostere of the N-substituted glycyl-2-cyanopyrrolidine core found in DPP-IV inhibitors NVP-DPP728 and vildagliptin [3]. Researchers exploring nonbasic DPP-IV inhibitor chemotypes can procure the acetamide precursor for elaboration into ((5-cyanopyridin-2-yl)amino)acetamide derivatives, which have been characterized as structural analogs of the clinically validated gliptin class.

Safety-Conscious Procurement for High-Throughput Lab Environments

For high-throughput synthesis labs and CROs operating under standardized EH&S protocols, the explicit GHS hazard classification (H302, H315, H319, H335) and PPE recommendation (P280) for N-(5-Cyanopyridin-2-yl)acetamide enable pre-experiment risk assessment and integration into automated safety data sheet (SDS) management systems. The availability of 98% purity material from LeYan further supports workflows requiring minimal impurity interference in automated parallel synthesis and purification platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(5-Cyanopyridin-2-YL)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.